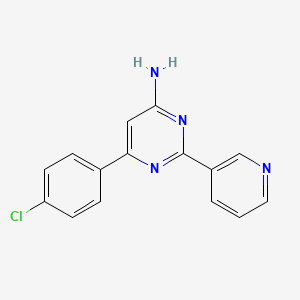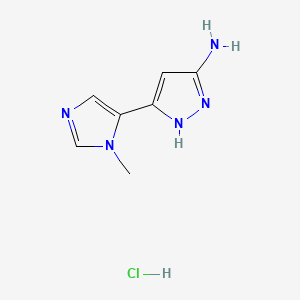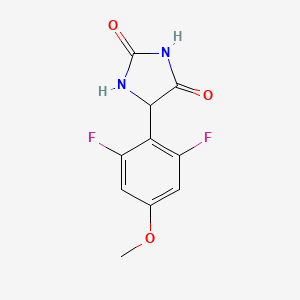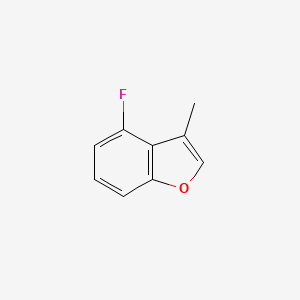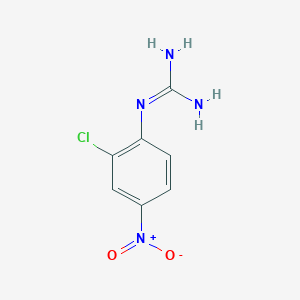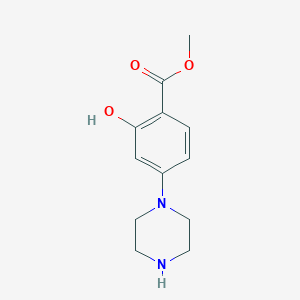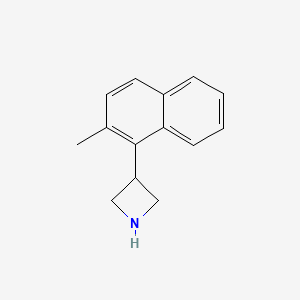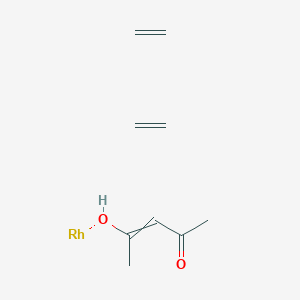
Ethene;4-hydroxypent-3-en-2-one;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound that combines ethene, 4-hydroxypent-3-en-2-one, and rhodium. This compound is of significant interest in the field of catalysis due to the unique properties imparted by the rhodium center, which is known for its catalytic activity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethene;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with ethene and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with ethene and 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethene;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the use of hydrogen or other reducing agents.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while reduction may produce lower oxidation states or even elemental rhodium.
Aplicaciones Científicas De Investigación
Ethene;4-hydroxypent-3-en-2-one;rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Ethene;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium center facilitates the activation of chemical bonds, allowing for the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the formation of intermediate complexes that undergo further transformation.
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetonatobis(ethylene)rhodium(I): Similar in structure but with different ligands.
Chlorobis(ethylene)rhodium(I) dimer: Contains ethylene ligands but different coordination environment.
Norbornadiene rhodium(I) chloride dimer: Another rhodium complex with different ligands and reactivity.
Uniqueness
Ethene;4-hydroxypent-3-en-2-one;rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts specific electronic and steric properties to the complex. This uniqueness allows for distinct reactivity and selectivity in catalytic applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C9H16O2Rh |
|---|---|
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
ethene;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2; |
Clave InChI |
AFQSOHSPTULSFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


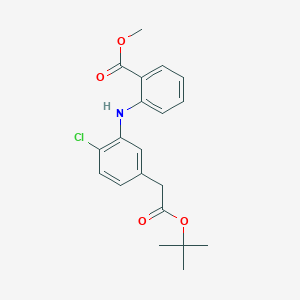
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)

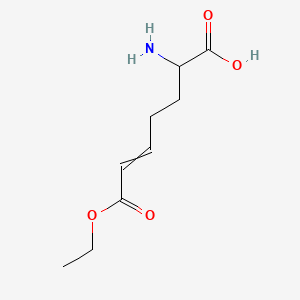

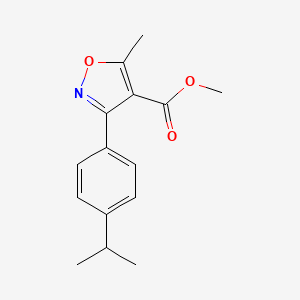
![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
